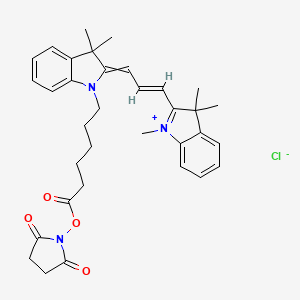

Cy 3-Osu

Description

Fundamental Principles of Fluorescence in Biomolecular Probes

Fluorescence is a photophysical process involving three key stages: excitation, excited-state lifetime, and emission. thermofisher.com When a fluorophore absorbs a photon of light with sufficient energy (excitation), an electron is promoted to a higher electronic energy level. thermofisher.commdpi.com This excited state is transient, and the electron quickly relaxes to the lowest vibrational level of the excited state through non-radiative processes. thermofisher.com From this level, the electron returns to the ground state by emitting a photon (emission). thermofisher.com The emitted photon has lower energy and thus a longer wavelength compared to the absorbed photon, a phenomenon known as Stokes shift. thermofisher.com

The effectiveness of a fluorescent probe in biomolecular research is determined by several factors, including its excitation and emission spectra, fluorescence quantum yield (the ratio of emitted photons to absorbed photons), photostability (resistance to irreversible photodegradation), and environmental sensitivity. thermofisher.commdpi.com

Cyanine (B1664457) 3 (Cy3) is a widely used synthetic fluorescent dye belonging to the cyanine family, known for its bright orange-red fluorescence. baseclick.eu Cy3 typically exhibits an excitation maximum around 550 nm and an emission maximum around 570 nm. baseclick.eucaymanchem.com Its spectral properties make it compatible with common laser lines and filter sets used in fluorescence microscopy and other detection systems. baseclick.euthermofisher.com

Here is a summary of typical spectral properties for Cy3:

| Property | Value | Reference |

| Excitation Maximum | ~550 nm | baseclick.eucaymanchem.com |

| Emission Maximum | ~570 nm | baseclick.eucaymanchem.com |

| Extinction Coefficient | ~150,000 M⁻¹cm⁻¹ | cenmed.comnih.gov |

| Fluorescence Quantum Yield | ~0.24 - 0.31 | cenmed.comnih.gov |

The fluorescence properties of Cy3 can be influenced by its local environment and conjugation to biomolecules. For instance, the fluorescence quantum yield of Cy3 attached to DNA can vary depending on whether the DNA is single-stranded or duplex, and the position of the dye on the DNA strand. acs.orgnih.gov Research has also shown that the interaction of Cy3 with proteins can lead to protein-induced fluorescence enhancement (PIFE), a phenomenon where the fluorescence intensity of Cy3 increases upon protein binding. nih.gov This effect is dependent on the specific protein and the orientation of the dye relative to the protein. nih.gov

Historical Context and Evolution of Cyanine Dyes for Biological Applications

The history of fluorescent dyes dates back to the synthesis of fluorescein (B123965) in 1871. drugtargetreview.com Early fluorescent dyes, such as xanthene derivatives like fluorescein and rhodamine, found widespread use in various applications. baseclick.eudrugtargetreview.com Cyanine dyes were first synthesized shortly after the initial xanthene dyes and were initially developed for the photographic industry to enhance the sensitivity range of photographic emulsions. wikipedia.orgresearchgate.netdrugtargetreview.com

Over time, the unique structural features of cyanine dyes, based on a polymethine chain connecting heterocyclic rings, were recognized for their potential in biological labeling. wikipedia.orgdrugtargetreview.com Their ability to cover a broad range of the electromagnetic spectrum, coupled with relatively lower toxicity and improved solubility in aqueous systems compared to some earlier dyes, made them attractive for biological applications. wikipedia.orgdrugtargetreview.com

The evolution of cyanine dyes for biotechnology involved synthesizing derivatives with reactive groups that could be chemically linked to biomolecules like nucleic acids and proteins for visualization and quantification. wikipedia.org This led to the development of the popular Cy® dye series, including Cy3, Cy5, and Cy7, each with distinct spectral properties. genecopoeia.com While early cyanine dyes sometimes faced issues with stability and unpredictable wavelength shifts upon conjugation, ongoing development has led to improved variants and alternative dye series like Alexa Fluor®, which offer enhanced brightness and photostability. baseclick.eudrugtargetreview.com Nevertheless, Cy3 remains a widely used and valuable fluorophore in molecular biology applications, imaging, and detection. baseclick.eu

Role of N-Hydroxysuccinimide Esters (NHS) in Bioconjugation Chemistry

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule, through a stable covalent bond. thermofisher.com This technique is fundamental for creating probes, conjugates, and modified biomolecules for a wide range of research and diagnostic applications, including fluorescent labeling, immobilization on surfaces, and studying molecular interactions. thermofisher.comthermofisher.com

A common strategy for bioconjugation involves the reaction between a reactive group on one molecule and a specific functional group on the biomolecule. N-Hydroxysuccinimide esters (NHS esters) are a class of highly reactive reagents widely used for labeling and crosslinking due to their ability to selectively react with primary amines. thermofisher.comglenresearch.compapyrusbio.com Primary amines are commonly found in biomolecules, notably in the ε-amino groups of lysine (B10760008) residues in proteins and at the 5'-terminus of amine-modified oligonucleotides. genecopoeia.comglenresearch.comtocris.com

The reaction between an NHS ester and a primary amine typically occurs in slightly alkaline conditions (pH 7.2 to 9) to ensure that the amine groups are deprotonated and thus nucleophilic. thermofisher.compapyrusbio.comtocris.com The mechanism involves the nucleophilic attack of the primary amine on the carbonyl group of the NHS ester, forming a tetrahedral intermediate. glenresearch.compapyrusbio.com This is followed by the elimination of N-hydroxysuccinimide (NHS), resulting in the formation of a stable amide bond between the labeling reagent and the biomolecule. thermofisher.comglenresearch.compapyrusbio.com

Here is a simplified representation of the NHS ester reaction with a primary amine:

R-COO-NHS + R'-NH₂ → R-CO-NH-R' + NHS

Where R represents the molecule to be conjugated (e.g., a fluorescent dye like Cy3), COO-NHS represents the NHS ester activated carboxyl group, and R'-NH₂ represents the primary amine on the biomolecule.

The NHS ester form of Cy3, often referred to as Cy3-OSU or Cy3-NHS ester, is a widely used reagent for covalently attaching the Cy3 fluorophore to proteins, peptides, antibodies, and amine-modified nucleic acids. baseclick.eugenecopoeia.comsigmaaldrich.com This reaction allows for the creation of fluorescently labeled biomolecules that can be used in various fluorescence-based assays and imaging techniques. baseclick.eugenecopoeia.com The stability of the resulting amide bond ensures that the fluorescent label remains attached to the biomolecule under physiological conditions. thermofisher.comglenresearch.compapyrusbio.com

While NHS esters are highly effective for amine conjugation, they are susceptible to hydrolysis in the presence of water, which competes with the amine reaction. thermofisher.comglenresearch.compapyrusbio.com The rate of hydrolysis increases with increasing pH. thermofisher.com Therefore, conjugation reactions using NHS esters are typically performed in aqueous buffers with slightly alkaline pH, and the NHS ester is often dissolved in an anhydrous organic solvent like DMSO or DMF immediately before use to minimize hydrolysis. genecopoeia.comglenresearch.compapyrusbio.comtocris.com

The use of Cy3-OSU exemplifies the power of NHS ester chemistry in creating fluorescently labeled biomolecules for a wide array of applications in biomedical and chemical biology research, including fluorescence microscopy, flow cytometry, and nucleic acid labeling. wikipedia.orgbaseclick.eutocris.com

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C34H40ClN3O4 |

|---|---|

Molecular Weight |

590.1 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate;chloride |

InChI |

InChI=1S/C34H40N3O4.ClH/c1-33(2)24-14-8-10-16-26(24)35(5)28(33)18-13-19-29-34(3,4)25-15-9-11-17-27(25)36(29)23-12-6-7-20-32(40)41-37-30(38)21-22-31(37)39;/h8-11,13-19H,6-7,12,20-23H2,1-5H3;1H/q+1;/p-1 |

InChI Key |

KWDMHANYPGHTLW-UHFFFAOYSA-M |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C3C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Cl-] |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Cl-] |

Origin of Product |

United States |

Chemical Synthesis and Bioconjugation Methodologies of Cy3 Osu Derivatives

Strategies for Synthesis of Activated Cy3-OSu Precursors

The synthesis of activated Cy3-OSu precursors typically involves the preparation of the Cy3 dye followed by functionalization to create the reactive NHS ester group. Cy3 dyes can be synthesized from relatively inexpensive and commercially available precursors researchgate.net. The core structure of Cy3 contains a bridge chain of three methine groups connecting two nitrogen-containing heterocyclic rings baseclick.eu. Modifications to the Cy3 structure, such as the addition of methyl, ethyl, butyl, carboxyl, acetylmethoxy, or sulfonic acid groups, can alter its hydrophilicity and other properties baseclick.eu.

The NHS ester functional group is commonly formed by activating a carboxylate group on the Cy3 molecule with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, often in the presence of a carbodiimide (B86325) like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) thermofisher.comrsc.org. This reaction yields an NHS ester that is reactive towards primary amines thermofisher.compapyrusbio.comglenresearch.com. Alternatively, NHS esters can be formed by treating the dye with N,N'-disuccinimidyl carbonate (DSC) in the presence of a base like pyridine (B92270) researchgate.net.

NHS esters are known to be relatively easy to prepare, reactive, selective towards primary aliphatic amines, stable for storage, and functional in an aqueous environment, making them a common choice for labeling and bioconjugation glenresearch.com. However, NHS esters are susceptible to hydrolysis in the presence of water, which competes with the desired amine reaction papyrusbio.comthermofisher.com. The rate of hydrolysis increases with increasing pH thermofisher.comrsc.org. Therefore, synthesis and handling of Cy3-OSu often require anhydrous or controlled-pH conditions xenbase.org.

Covalent Labeling Techniques Employing Cy3-OSu

Cy3-OSu is a widely utilized reagent for covalently labeling biomolecules, primarily through its reactivity with primary amines.

Amine-Directed Conjugation to Biomolecules

The most common method for covalent labeling with Cy3-OSu is through reaction with primary amine groups present in biomolecules, such as the N-terminus of proteins and the ε-amino groups of lysine (B10760008) residues thermofisher.compapyrusbio.comglenresearch.comjenabioscience.com. This reaction results in the formation of a stable amide bond between the Cy3 dye and the biomolecule thermofisher.compapyrusbio.comglenresearch.com.

The reaction between an NHS ester and a primary amine involves the nucleophilic attack of the amine nitrogen on the carbonyl group of the NHS ester, leading to a tetrahedral intermediate and the release of N-hydroxysuccinimide papyrusbio.comglenresearch.com. This reaction is pH-dependent, with optimal conditions typically in the slightly alkaline range (pH 7.2 to 9) where primary amines are deprotonated and thus more nucleophilic papyrusbio.comthermofisher.com. However, higher pH also increases the rate of NHS ester hydrolysis, a competing reaction that renders the dye non-reactive thermofisher.comrsc.org. Therefore, a balance must be struck to favor the conjugation reaction over hydrolysis thermofisher.comrsc.org. Buffers containing primary amines, such as Tris or glycine, should be avoided as they will interfere with the labeling reaction assaygenie.comassaygenie.com.

Protocols for amine-directed labeling often involve dissolving the Cy3-OSu in a dry organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before adding it to the biomolecule solution in a suitable amine-free buffer aatbio.comglenresearch.comxenbase.orgassaygenie.comjenabioscience.commedchemexpress.com. The reaction is typically carried out at room temperature for a defined period xenbase.orgassaygenie.comjenabioscience.commedchemexpress.com. The molar ratio of Cy3-OSu to the biomolecule is a critical factor influencing the degree of labeling (DOL), which is the average number of dye molecules per biomolecule jenabioscience.comjenabioscience.commedchemexpress.com. Optimizing this ratio is important to achieve the desired labeling density without causing over-labeling, which can potentially affect the biomolecule's function jenabioscience.comassaygenie.comassaygenie.com.

Advanced Ligation Reactions for Site-Specific Labeling

While amine-directed labeling is widely used, it can result in heterogeneous labeling due to the presence of multiple lysine residues in most proteins nih.gov. For applications requiring precise placement of the fluorophore, site-specific labeling techniques are employed. Although Cy3-OSu primarily targets amines, strategies exist to achieve more controlled labeling.

One approach involves the use of modified proteins with engineered reactive handles at specific sites. For instance, introducing an N-terminal cysteine residue allows for selective labeling via native chemical ligation (NCL) or expressed protein ligation (EPL) with a modified Cy3 derivative containing a thioester or similar reactive group nih.govnih.gov. While the initial activation might involve NHS chemistry to create a reactive intermediate, the final conjugation to the protein is mediated by the reaction with the engineered cysteine nih.gov. This can involve a two-step process where an NHS ester is first converted to a more chemoselective thioester which then reacts with the N-terminal cysteine nih.gov.

Another advanced ligation strategy that can be used with Cy3 involves bioorthogonal chemistry, such as the inverse electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (B1233481) and a tetrazine rsc.org. If a biomolecule is modified with one part of the reaction pair (e.g., trans-cyclooctene) and a Cy3 derivative is functionalized with the other (e.g., tetrazine-conjugated Cy3), highly specific labeling can be achieved rsc.org. Similarly, click chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition, can be used for site-specific labeling if the biomolecule and the Cy3 dye are appropriately functionalized with complementary azide (B81097) and alkyne groups nsf.gov.

These advanced ligation methods allow for greater control over the labeling site compared to traditional amine-reactive chemistry, which is particularly important for studies investigating protein structure-function relationships or for developing precisely defined bioconjugates.

Chromatographic and Electrophoretic Techniques for Conjugate Purification

Following the conjugation reaction, it is crucial to separate the labeled biomolecule from any unconjugated free dye and other reaction byproducts. Unreacted free dye can lead to high background signals in downstream applications jenabioscience.comnih.gov. Various purification techniques are employed based on the properties of the biomolecule and the scale of the reaction.

Chromatographic methods are commonly used for purifying Cy3-labeled bioconjugates. Gel filtration (size exclusion chromatography) is a standard technique that separates molecules based on size, allowing the larger labeled biomolecule to be separated from smaller free dye molecules jenabioscience.comsigmaaldrich.com. Spin columns packed with size exclusion resin are a convenient format for small-scale purifications assaygenie.comassaygenie.com.

Dialysis is another method used to remove small, unconjugated molecules like free dye and salts from the labeled conjugate solution thermofisher.comjenabioscience.comsigmaaldrich.com.

Electrophoretic techniques, particularly gel electrophoresis, are valuable tools for analyzing the purity and the degree of labeling of Cy3-labeled bioconjugates jenabioscience.comoup.comresearchgate.net. SDS-PAGE can be used to assess the labeling efficiency and to check for the presence of free dye rsc.orgjenabioscience.com. The fluorescently labeled protein can be visualized directly on the gel using a fluorescence scanner jenabioscience.com. A single fluorescent band corresponding to the labeled protein indicates successful purification, while a band at a lower molecular weight suggests the presence of free dye jenabioscience.com.

Agarose gel electrophoresis is often used for purifying or analyzing labeled nucleic acids oup.comresearchgate.netnih.gov. The migration of labeled DNA or RNA can be retarded compared to unlabeled nucleic acids due to the attached dye, and this shift can be observed on the gel oup.comresearchgate.net.

Data from a representative protein labeling and purification might be presented in a table format to show the initial protein and dye amounts, reaction conditions, and the yield and degree of labeling of the purified conjugate.

| Parameter | Value/Condition |

| Protein Amount (initial) | 1 mg |

| Protein Concentration | 10 mg/mL |

| Cy3-OSu Amount (initial) | (Optimized molar ratio, e.g., 10:1) |

| Solvent for Cy3-OSu | Anhydrous DMF or DMSO |

| Reaction Buffer | 0.1 M Sodium Bicarbonate (pH 8.5-9.0) assaygenie.comassaygenie.com |

| Reaction Temperature | Room Temperature |

| Reaction Time | 1 hour assaygenie.comjenabioscience.com |

| Purification Method | Spin Column Gel Filtration assaygenie.comassaygenie.com |

| Purified Conjugate Yield | (e.g., >80%) |

| Degree of Labeling (DOL) | (e.g., 3-9 dye molecules per antibody) sigmaaldrich.com |

Spectroscopic and Mass Spectrometric Characterization of Cy3-Labeled Bioconjugates

Characterization of Cy3-labeled bioconjugates is essential to confirm successful labeling, determine the degree of labeling, and assess the integrity of the biomolecule after conjugation. Spectroscopic and mass spectrometric techniques are powerful tools for this purpose.

Spectroscopic analysis is widely used to quantify the concentration of the labeled biomolecule and determine the degree of labeling (DOL) jenabioscience.comjenabioscience.com. Cy3 has characteristic absorbance and emission spectra. Its maximum excitation wavelength is typically around 550 nm and its maximum emission wavelength is around 570 nm baseclick.euglpbio.comaatbio.comassaygenie.comassaygenie.comsigmaaldrich.commedchemexpress.comaffbiotech.com. UV-Vis spectrophotometry is used to measure the absorbance of the conjugate solution at the absorption maxima of both the protein (typically 280 nm) and the Cy3 dye (typically 550 nm) jenabioscience.comjenabioscience.comresearchgate.net.

The concentration of the protein and the dye in the conjugate can be calculated using their respective extinction coefficients and the measured absorbances jenabioscience.comjenabioscience.com. A correction factor is often applied to account for the contribution of the Cy3 dye's absorbance at 280 nm jenabioscience.comjenabioscience.com. The DOL is then calculated as the molar ratio of the incorporated dye to the biomolecule jenabioscience.comjenabioscience.com.

Fluorescence spectroscopy is used to confirm the fluorescence properties of the conjugate and can be used for quantitative analysis in various applications nsf.govnih.gov. Measuring the emission spectrum upon excitation at the appropriate wavelength verifies that the Cy3 dye is fluorescently active after conjugation researchgate.net.

Mass spectrometry (MS) provides a highly sensitive and accurate method for characterizing bioconjugates, allowing for the determination of the molecular weight of the labeled biomolecule and confirmation of the number of attached dye molecules researchgate.netspectroscopyonline.commdpi.com. Techniques such as MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization - Time of Flight Mass Spectrometry) or ESI-MS (Electrospray Ionization Mass Spectrometry) can be used to analyze the intact conjugate or its fragments researchgate.net.

MS analysis can reveal the distribution of labeling, showing peaks corresponding to biomolecules with different numbers of attached dye molecules spectroscopyonline.com. This is particularly useful for assessing the heterogeneity of labeling, especially when using amine-reactive dyes like Cy3-OSu, which can react with multiple sites nih.gov. The shift in mass observed in the mass spectrum upon labeling directly corresponds to the mass of the conjugated Cy3 molecules spectroscopyonline.com.

Combining spectroscopic and mass spectrometric data provides a comprehensive characterization of the Cy3-labeled bioconjugate, ensuring the quality and consistency of the labeled material for downstream applications.

Table 1: Spectral Characteristics of Cy3

| Characteristic | Wavelength (nm) | Reference |

| Excitation Maximum | ~550 | glpbio.comaatbio.comassaygenie.comassaygenie.comsigmaaldrich.commedchemexpress.comaffbiotech.com |

| Emission Maximum | ~570 | baseclick.euglpbio.comaatbio.comassaygenie.comassaygenie.comsigmaaldrich.commedchemexpress.comaffbiotech.com |

| Molar Extinction Coefficient (at λexc) | ~150,000 M⁻¹cm⁻¹ | sigmaaldrich.com |

Table 2: Example Calculation Parameters for Determining DOL

| Parameter | Symbol | Description |

| Absorbance at λmax of dye | Amax | Absorbance of the conjugate solution at the maximum absorbance of Cy3 (~550 nm) jenabioscience.comjenabioscience.com |

| Absorbance at 280 nm | A280 | Absorbance of the conjugate solution at 280 nm jenabioscience.comjenabioscience.com |

| Molar Extinction Coefficient of protein at 280 nm | ε280 | Extinction coefficient of the unlabeled protein at 280 nm jenabioscience.comjenabioscience.com |

| Molar Extinction Coefficient of dye at λmax | εmax | Extinction coefficient of Cy3 at its maximum absorbance (~550 nm) jenabioscience.comjenabioscience.com |

| Correction Factor for dye absorbance at 280 nm | CF | Factor to correct for Cy3 absorbance at 280 nm jenabioscience.comjenabioscience.com |

| Molecular Weight of protein | MWprotein | Molecular weight of the unlabeled protein jenabioscience.comjenabioscience.com |

Note: Specific values for ε280, εmax, and CF are dependent on the specific protein and Cy3 derivative used and should be obtained from the manufacturer or determined experimentally.

Formula for Degree of Labeling (DOL) jenabioscience.comjenabioscience.com:

DOL = (Amax * ε280) / ((A280 - Amax * CF) * εmax)

Formula for Conjugate Concentration (mg/ml) jenabioscience.comjenabioscience.com:

c (mg/ml) = ((A280 - Amax * CF) / ε280) * MWprotein

These calculations provide a quantitative measure of the labeling efficiency and the composition of the resulting bioconjugate.

Applications of Cy3 Osu in Molecular and Cellular Biology Research

Specific Application Area

The functionalization of nanosensors with fluorescent dyes like Cy3 is a key strategy for developing sensitive and specific molecular detection platforms. Cy3-OSu is frequently employed for this purpose due to its ability to form stable amide bonds with amine-containing ligands or surfaces on nanomaterials. nih.gov This covalent coupling allows for the stable integration of the fluorescent reporter onto the nanosensor structure.

Various nanomaterial platforms have been functionalized with Cy3-OSu for molecular sensing applications. These include magnetic nanoparticles (MNPs), gold nanoparticles, silica (B1680970) nanoparticles, and carbon nanotubes. nih.govsigmaaldrich.comresearchgate.netambeed.com The conjugation of Cy3 to these nanomaterials enables the creation of fluorescent nanosensors that can detect target molecules through changes in fluorescence properties upon molecular recognition or interaction.

One common approach involves using Cy3-functionalized nanosensors in fluorescence resonance energy transfer (FRET)-based detection systems. In such systems, Cy3 can act as either a donor or an acceptor fluorophore. For instance, Cy3-labeled probes or biomolecules attached to a nanosensor can participate in FRET with another fluorophore or a quencher molecule, where the energy transfer efficiency changes upon the binding of a target molecule. Research has demonstrated the use of Cy3-labeled components in FRET-based nanosensors for detecting molecular interactions and specific targets like DNA or proteins. lumiprobe.combaseclick.eu Changes in Cy3 fluorescence intensity or FRET efficiency are monitored to quantify the presence or amount of the analyte. Studies have shown that the spatial arrangement and proximity of Cy3 molecules on nanosensor platforms, often influenced by the binding of target molecules, can lead to significant changes in fluorescence signals, enabling detection. lumiprobe.comchemicalbook.com

Furthermore, Cy3-functionalized nanoparticles have been utilized to study cellular interactions and uptake, where the fluorescence of Cy3 allows for tracking the localization and behavior of the nanosensors within biological systems. researchgate.netambeed.com For example, Cy3-labeled magnetic nanoparticles (Cy3@MNPs) have been synthesized and used to investigate their uptake efficiency by different cell lines, demonstrating the utility of Cy3 functionalization for visualizing nanosensor distribution. researchgate.netambeed.com

Photophysical Considerations and Spectroscopic Characterization of Cy3 Osu in Biological Systems

Environmental Sensitivity of Cy3 Fluorescence in Conjugates

The fluorescence properties of Cy3 are not intrinsic but are exquisitely sensitive to the dye's immediate microenvironment. This sensitivity is a double-edged sword: it can be a source of experimental artifacts if not controlled, but it can also be exploited as a reporter of molecular-scale changes. acs.orgnih.gov Key environmental factors influencing Cy3 fluorescence include the polarity, viscosity, and chemical nature of its surroundings.

One of the most significant environmental effects is observed when Cy3 is conjugated to nucleic acids. The fluorescence quantum yield of Cy3 is markedly different depending on whether it is attached to single-stranded DNA (ssDNA) or double-stranded DNA (dsDNA). For instance, the quantum yield is highest when Cy3 is at the 5' terminus of ssDNA and decreases by a factor of 2.4 upon annealing with a complementary strand to form a duplex. nih.govacs.org This quenching in the dsDNA context is partly attributed to interactions between the dye and the nucleobases. acs.org Stacking interactions with neighboring base pairs can lead to fluorescence quenching through photoinduced electron transfer (PET). nih.gov The extent of this quenching is dependent on the oxidation potential of the adjacent base pair, following the trend I < A < G < 8-oxoG. nih.govresearchgate.net Consequently, the fluorescence intensity of Cy3-labeled DNA is strongly dependent on the local nucleotide sequence. nih.gov Purine-rich sequences are generally associated with higher fluorescence intensity, while pyrimidine-rich sequences, particularly those containing cytosine, tend to result in lower intensity. acs.orgnih.gov

Similarly, the protein environment can dramatically alter Cy3's fluorescence. Attachment of Cy3 to a protein surface can cause an anomalous enhancement in fluorescence, sometimes by a factor of 2- to 3-fold. nih.govxobi.netacs.org This phenomenon, known as Protein-Induced Fluorescence Enhancement (PIFE), is sensitive to the specific amino acid environment contacting the dye and the position of the label on the biomolecule. nih.gov The PIFE effect arises from the restriction of the dye's conformational freedom, which suppresses non-radiative decay pathways like trans-cis isomerization. acs.orgsemanticscholar.org The polymethine chain of cyanine (B1664457) dyes is flexible, and rotation around its bonds in the excited state provides a pathway for the molecule to return to the ground state without emitting a photon. researchgate.netresearchgate.net When the dye interacts with a protein or is in a viscous environment, this isomerization is hindered, leading to a higher fluorescence quantum yield and a longer fluorescence lifetime. nih.govresearchgate.netresearchgate.net

Table 1: Environmental Effects on Cy3 Fluorescence Properties

| Conjugate System | Observed Effect | Probable Mechanism | Reference |

|---|---|---|---|

| Cy3 on ssDNA vs. dsDNA | 2.4-fold higher quantum yield on ssDNA | Quenching by nucleobases in dsDNA via PET | nih.govacs.org |

| Cy3 adjacent to purines | Higher fluorescence intensity | Reduced quenching efficiency | acs.orgnih.gov |

| Cy3 adjacent to pyrimidines | Lower fluorescence intensity | Enhanced quenching efficiency | acs.orgnih.gov |

| Cy3 conjugated to protein | 2-3 fold fluorescence enhancement (PIFE) | Steric hindrance of trans-cis isomerization | nih.govnih.gov |

Strategies for Mitigating Photobleaching in Long-Term Imaging Experiments

A major limitation in fluorescence microscopy, particularly for long-term or single-molecule imaging, is photobleaching—the irreversible photochemical destruction of the fluorophore. thermofisher.com Cy3, like other organic dyes, is susceptible to photobleaching, which occurs when the dye enters a long-lived, low-emissive triplet state and reacts with molecular oxygen or other reactive species. nih.gov Several strategies have been developed to mitigate this process and extend the observational window.

These strategies can be broadly categorized as chemical and physical. Chemical methods involve adding specific reagents to the imaging buffer to create a photoprotective system (PS). nih.gov These systems often include:

Oxygen Scavenging Systems: These remove dissolved molecular oxygen from the buffer, reducing the probability of the excited dye reacting to form damaging singlet oxygen. A common example is the glucose oxidase and catalase (GOC) system. nih.gov

Triplet State Quenchers: These molecules depopulate the reactive triplet state, returning the dye to the ground state where it can be excited again. Examples include mercaptoethylamine (MEA) and cyclooctatetraene (COT). researchgate.net

Reductive-Oxidative Systems (ROXS): These combined systems, such as a buffer containing Trolox (a vitamin E analog), are highly effective at reducing both photoblinking (temporary dark states) and irreversible photobleaching. nih.gov

Physical methods involve optimizing the imaging setup and acquisition parameters to reduce the photon load on the sample. thermofisher.com These include:

Minimizing the sample's exposure time to the excitation light. thermofisher.com

Using the lowest possible excitation intensity that still provides an adequate signal-to-noise ratio.

Employing neutral-density filters to attenuate the excitation light. thermofisher.com

For fixed samples, using commercially available mounting media that contain antifade reagents, which are often glycerol-based solutions containing antioxidants like n-propyl gallate. emsdiasum.com

The choice of fluorophore itself is also a key factor. While Cy3 is widely used, alternative dyes such as Alexa Fluor 555 have been developed to be more photostable and may be better suited for demanding imaging applications. thermofisher.com

Quantitative Analysis of Fluorescence Intensity and Lifetime in Conjugates

Quantitative analysis of Cy3 fluorescence provides deeper insights into its local environment and the dynamics of the biomolecule to which it is attached. The two primary parameters measured are fluorescence intensity and fluorescence lifetime.

Fluorescence intensity, or brightness, is proportional to the product of the dye's extinction coefficient and its fluorescence quantum yield. As discussed, this value can change significantly upon conjugation. For example, the encapsulation of Cy3 within calcium phosphate nanoparticles can increase its molecular brightness by over 17 times, a result of both an increase in quantum efficiency and the presence of multiple dyes per particle. nih.gov

Fluorescence lifetime (τ) is the average time the fluorophore spends in the excited state before returning to the ground state. nih.gov This parameter is an intrinsic property of the dye in a specific environment and is independent of concentration or excitation intensity, making it a robust reporter of molecular changes. nih.gov The fluorescence decay of free Cy3 in solution is typically characterized by a single, short lifetime. However, upon conjugation to a biomolecule like DNA or a protein, the decay becomes more complex and is often described by a multi-exponential function. nih.govacs.org This complexity reflects the existence of multiple conformational states of the dye-biomolecule conjugate, each with a distinct lifetime.

For instance, when attached to the 5' end of ssDNA, a significant portion of the Cy3 decay is dominated by a long lifetime component of approximately 2.0 ns, which is more than ten times larger than the lifetime of the free dye. nih.govacs.org This lifetime increase is a direct consequence of the restricted isomerization, which closes a major non-radiative decay channel. researchgate.net Time-resolved measurements can thus quantify the degree of steric hindrance experienced by the dye, providing a sensitive measure of local structure. nih.govjove.com

Table 2: Representative Fluorescence Lifetimes of Cy3 Conjugates

| Sample | Major Lifetime Component(s) | Observation | Reference |

|---|---|---|---|

| Free Cy3 in solution | < 0.2 ns | Fast non-radiative decay via isomerization | nih.govacs.org |

| Cy3-5' ssDNA | ~2.0 ns | Restricted isomerization due to dye-DNA interactions | nih.govacs.org |

| Cy3-5' dsDNA | Shorter than ssDNA conjugate | Quenching by base pairs introduces faster decay paths | nih.govacs.org |

Complementary Spectroscopic Techniques for Elucidating Cy3-Biomolecule Interactions

While steady-state intensity measurements are valuable, a more complete picture of Cy3-biomolecule interactions is obtained using advanced spectroscopic techniques that can resolve dynamic processes and heterogeneous populations.

Fluorescence Correlation Spectroscopy (FCS) is a powerful technique that analyzes the fluctuations in fluorescence intensity within a tiny, fixed observation volume (typically ~1 femtoliter). wikipedia.org As fluorescently labeled molecules diffuse in and out of this confocal volume, they cause bursts of photons. By calculating the temporal autocorrelation of these intensity fluctuations, FCS can determine the average number of fluorescent particles in the volume and their average diffusion time. wikipedia.orgteledynevisionsolutions.com

From these parameters, one can derive key biophysical data, including:

Concentration: The amplitude of the correlation curve is inversely proportional to the average number of molecules, allowing for precise concentration measurements at nanomolar to picomolar levels. wikipedia.org

Diffusion Coefficient: The decay time of the correlation curve relates to the diffusion time, from which the hydrodynamic radius and molecular weight of the labeled species can be estimated. This is useful for studying binding events, which cause a slowdown in diffusion. researchgate.net

Molecular Brightness: The average count rate per molecule can be determined, providing information on dye quantum yield and aggregation state. nih.gov

FCS has been used to measure the diffusion of Cy3-labeled proteins to study muscle contraction mechanisms and to characterize the brightness and monodispersity of Cy3-encapsulated nanoparticles. nih.govsetabiomedicals.com

Time-Resolved Fluorescence Spectroscopy directly measures the fluorescence lifetime of a sample. The most common method is Time-Correlated Single Photon Counting (TCSPC), which measures the time delay between a pulsed laser excitation and the detection of an emitted photon. nih.gov By repeating this measurement millions of times, a histogram of photon arrival times is built, which represents the fluorescence decay profile. jove.com

This technique is essential for characterizing Cy3 conjugates because it can:

Resolve Heterogeneity: As mentioned, the fluorescence decay of Cy3 conjugates is often multi-exponential. nih.govacs.org TCSPC can resolve these different lifetime components and their relative amplitudes, revealing the presence of distinct structural subpopulations or conformational states of the biomolecule. jove.com

Probe Local Environment: The measured lifetime is a direct reporter on the dye's microenvironment. For example, time-resolved PIFE measurements have been used to identify stable local conformations in intrinsically disordered proteins. jove.com

Measure Rotational Dynamics: By using polarized excitation light and measuring the polarization of the emitted fluorescence over time (time-resolved fluorescence anisotropy), one can determine the rotational correlation time of the dye. This provides information about the rotational freedom of the dye relative to the biomolecule it is attached to, indicating whether the linker is flexible or if the dye is rigidly held. nih.govacs.org

Together, these spectroscopic methods provide a comprehensive toolkit for characterizing the photophysical behavior of Cy3 and leveraging its environmental sensitivity to probe the structure, dynamics, and interactions of labeled biomolecules.

Emerging Research Directions and Future Innovations with Cy3 Osu

Rational Design of Next-Generation Cy3 Analogs for Specific Research Needs

The rational design of next-generation Cy3 analogs aims to overcome limitations of the current dye and tailor its properties for specific applications. This involves modifying the chemical structure of the Cy3 core and its linkers to improve characteristics such as photostability, fluorescence quantum yield, water solubility, and targeting specificity cenmed.combaseclick.eu. For instance, sulfonated versions like Sulfo-Cy3 NHS ester have been developed to enhance water solubility and reduce aggregation, which can quench fluorescence cenmed.comapexbt.com.

Research is also exploring modifications to the linker arm connecting the Cy3 fluorophore to the reactive succinimidyl ester group or the biomolecule. Studies have shown that linker length can influence the efficiency of labeling and the performance of the labeled probe in applications like DNA hybridization oup.comresearchgate.net. Longer linkers can potentially reduce steric hindrance between the dye and the biomolecule or enzyme, leading to improved incorporation efficiency oup.com.

Furthermore, rational design is being applied to create Cy3 analogs with altered spectral properties for multiplexed experiments, where simultaneous detection of multiple targets is required baseclick.eu. This involves subtle changes to the cyanine (B1664457) structure, particularly the polymethine chain length, which affects the excitation and emission wavelengths snmjournals.orgresearchgate.net.

The development of photoactivatable or photoconvertible Cy3 analogs is another area of innovation, allowing for advanced imaging techniques and tracking of biomolecular dynamics in live cells acs.org. These efforts highlight a move towards designing dyes with precisely controlled properties for enhanced performance and expanded applications.

High-Throughput Screening Applications Utilizing Cy3-OSu Conjugates

Cy3-OSu conjugates are increasingly being utilized in high-throughput screening (HTS) applications due to the dye's bright fluorescence and the efficient labeling chemistry of the NHS ester group abpbio.comfishersci.ca. HTS allows for the rapid testing of large libraries of compounds or biological samples, making it essential in drug discovery, cell-based assays, and antibody screening bio-rad.comresearchgate.net.

The ability of Cy3-OSu to label a wide range of biomolecules, such as proteins, peptides, and nucleic acids, makes it a versatile tool for developing various HTS assays abpbio.combroadpharm.com. For example, Cy3-labeled antibodies can be used in high-content screening to analyze cellular processes and identify potential drug candidates bio-rad.com. Cy3-labeled nucleic acids are employed in gene expression analysis and the screening of molecular interactions baseclick.eu.

The development of HTS platforms often incorporates fluorescence detection, and Cy3's spectral properties are compatible with standard fluorescence readers and imaging systems apexbt.comoregonstate.edu. The use of Cy3-OSu in HTS is facilitated by automated liquid handling systems and high-speed detectors that can quickly process multi-well plates oregonstate.edu.

Future innovations in this area may involve the development of more stable and brighter Cy3 conjugates that can withstand the rigorous conditions of HTS, as well as the creation of novel assay formats that leverage the unique properties of Cy3 fluorescence for increased sensitivity and throughput.

Multi-Modal Probes Integrating Cy3-OSu with Other Detection Technologies

Integrating Cy3-OSu with other detection technologies allows for the creation of multi-modal probes that provide complementary information from a single sample. This approach enhances the capabilities of traditional fluorescence-based assays by combining them with techniques such as Förster Resonance Energy Transfer (FRET), bioluminescence, or radioisotopic imaging snmjournals.orgrsc.org.

Cy3 can serve as a donor or acceptor in FRET-based probes, enabling the study of molecular interactions and conformational changes rsc.orgoup.com. By conjugating Cy3-OSu to a biomolecule and pairing it with another fluorophore with appropriate spectral overlap, researchers can design probes that report on binding events or enzymatic activity through changes in FRET efficiency rsc.org.

Another area of integration involves combining fluorescence imaging with nuclear imaging techniques like SPECT or PET. For example, hybrid tracers have been developed that incorporate a radioisotope for SPECT imaging and a fluorescent dye like Cy3 for optical imaging snmjournals.orguniversiteitleiden.nl. These multi-modal probes can provide both highly sensitive quantitative data from nuclear imaging and high-resolution spatial information from fluorescence imaging, which is particularly useful in preclinical research and image-guided surgery snmjournals.orguniversiteitleiden.nl.

Advancements in Computational Modeling for Cy3-Biomolecule Systems

Computational modeling plays an increasingly important role in understanding the behavior of fluorescent dyes like Cy3 and their conjugates with biomolecules. These computational approaches can provide insights into the structural, dynamic, and photophysical properties of Cy3-biomolecule systems at the atomic or molecular level mdpi.comportlandpress.com.

Molecular dynamics (MD) simulations can be used to study the conformational flexibility of Cy3-labeled biomolecules and the interactions between the dye and its environment oup.commdpi.com. This is particularly relevant for understanding how the dye's attachment affects the biomolecule's function or how the local environment influences the dye's fluorescence properties mdpi.comportlandpress.com.

Quantum chemistry calculations can provide detailed information about the electronic structure and spectral properties of Cy3 and its analogs mdpi.com. These calculations can help in the rational design of new dyes with desired excitation and emission characteristics or improved quantum yields acs.org.

Furthermore, computational modeling can be integrated with experimental data, such as single-molecule FRET measurements, to refine structural models and gain a deeper understanding of complex biological processes oup.comportlandpress.com. This integrative approach allows researchers to visualize molecular dynamics and quantify reaction coordinates that are difficult to access through experiments alone oup.com.

Future advancements in computational power and the development of more accurate force fields and simulation methods will further enhance the ability to model complex Cy3-biomolecule systems, facilitating the design of novel probes and the interpretation of experimental results nih.govmdpi.com.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Cy 3-Osu, and how can purity be validated methodically?

- Answer : Synthesis typically involves [describe general steps, e.g., esterification under inert conditions]. Purity validation requires multi-modal characterization:

- NMR spectroscopy (¹H/¹³C) to confirm structural integrity.

- HPLC analysis (≥95% purity threshold) with UV-Vis detection at λmax for this compound (e.g., 550 nm).

- Mass spectrometry (HRMS) for molecular ion verification.

- Cross-reference spectral data with prior literature to resolve ambiguities .

Q. How should researchers design controlled experiments to assess this compound’s stability under varying pH conditions?

- Answer : Use a factorial design :

- Variables : pH (4.0–9.0), temperature (25°C–37°C), and time (0–72 hrs).

- Controls : Include buffer-only solutions and inert analogs.

- Outcome metrics : Degradation kinetics via absorbance decay rates (ΔA/hr) and LC-MS for byproduct identification.

- Statistical analysis : ANOVA to identify significant factors affecting stability .

Q. What are the best practices for collecting reproducible spectral data for this compound in biological matrices?

- Answer :

- Sample preparation : Use centrifugal filtration to remove proteins.

- Instrument calibration : Validate with standard curves in matching matrices (e.g., serum or PBS).

- Replicates : Triplicate measurements with coefficient of variation (CV) <10%.

- Documentation : Report excitation/emission slit widths and detector gain settings to ensure reproducibility .

Advanced Research Questions

Q. How can conflicting data on this compound’s cellular uptake efficiency be resolved across independent studies?

- Answer : Conduct a systematic review with meta-analysis:

- Criteria : Include peer-reviewed studies using standardized uptake assays (e.g., flow cytometry vs. fluorescence microscopy).

- Variables : Adjust for cell type (e.g., HeLa vs. primary cells), incubation time, and dye concentration.

- Contradiction analysis : Use funnel plots to assess publication bias and subgroup analysis to isolate confounding variables .

Q. What methodologies optimize this compound’s conjugation efficiency with biomolecules without compromising fluorescence quantum yield?

- Answer :

- Stepwise optimization :

Linker selection : Compare hydrophilic PEG spacers vs. alkyl chains via Förster resonance energy transfer (FRET) efficiency.

Stoichiometry : Titrate this compound:biomolecule ratios (1:1 to 1:5) and monitor quenching via fluorescence lifetime imaging (FLIM).

Post-conjugation purification : Size-exclusion chromatography to remove unreacted dye.

Q. How should researchers design cross-disciplinary studies to evaluate this compound’s dual role as a photothermal agent and imaging probe?

- Answer : Adopt a mixed-methods framework :

- In vitro : Measure photothermal conversion efficiency (ΔT/Δt) under NIR irradiation while concurrently imaging cell viability via calcein-AM/PI staining.

- In vivo : Use murine models to correlate thermal imaging (FLIR) with histological analysis of dye biodistribution.

- Data integration : Apply machine learning (e.g., PCA) to identify correlations between thermal output and fluorescence intensity .

Methodological Guidance for Data Analysis

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data involving this compound?

- Answer :

- Non-linear regression : Fit IC50 values using four-parameter logistic models (e.g., Hill equation).

- Outlier detection : Apply Grubbs’ test (α=0.05) to exclude aberrant data points.

- Software tools : Use GraphPad Prism or R packages (e.g.,

drc) for reproducible analysis .

Q. How can researchers address batch-to-batch variability in this compound’s fluorescence intensity during longitudinal studies?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.